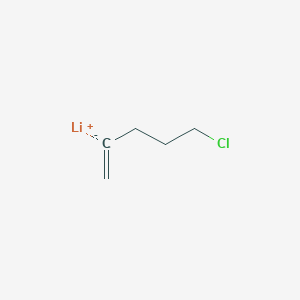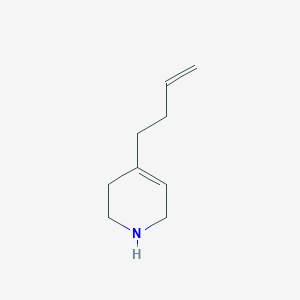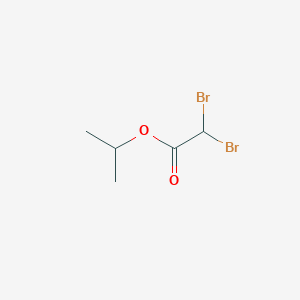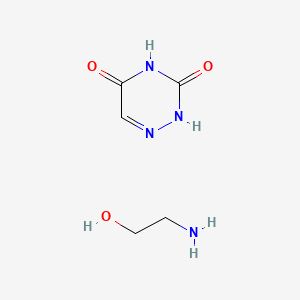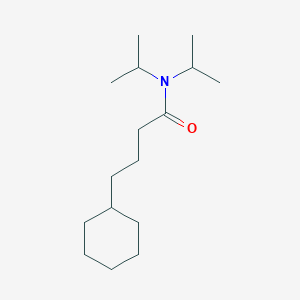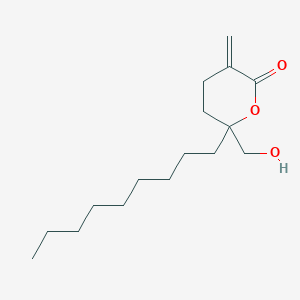
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is an organic compound with a unique structure that includes a hydroxymethyl group, a methylidene group, and a nonyloxanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the oxanone ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde in a basic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, where formaldehyde is reacted with the precursor compounds under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxanone ring can be reduced to form the corresponding alcohol.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo phosphorylation, leading to the activation of the compound. The oxanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin: Shares the hydroxymethyl group but has a different ring structure.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Contains a hydroxymethyl group and a pyridine ring.
Uniqueness
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
92446-03-2 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-3-methylidene-6-nonyloxan-2-one |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-7-8-9-11-16(13-17)12-10-14(2)15(18)19-16/h17H,2-13H2,1H3 |
InChI-Schlüssel |
KAQDZZIQWYBTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(CCC(=C)C(=O)O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


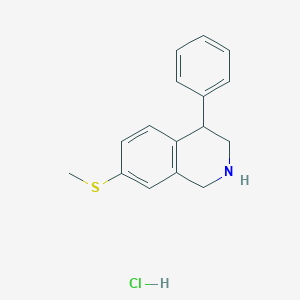
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
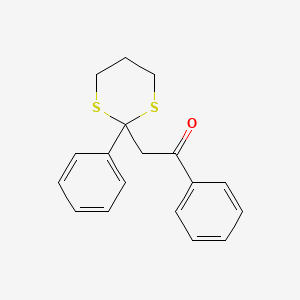
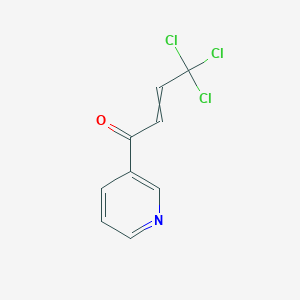
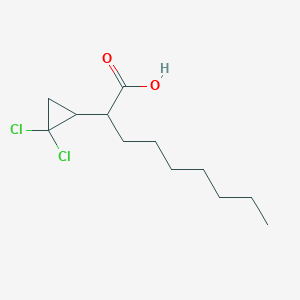
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
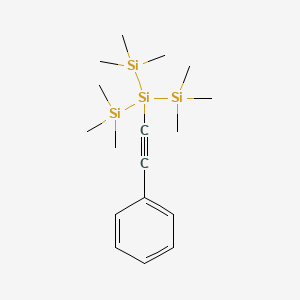
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
